

Application Notes and Protocols for Aminoxy-amido-PEG4-propargyl Conjugation

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Compound of Interest

Compound Name: Aminoxy-amido-PEG4-propargyl

Cat. No.: B8103932

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Introduction

Aminoxy-amido-PEG4-propargyl is a heterobifunctional linker designed for advanced bioconjugation applications. This linker possesses two distinct reactive functionalities: an aminoxy group for chemoselective ligation with aldehydes and ketones to form stable oxime bonds, and a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making this linker ideal for conjugating a wide range of biomolecules, including proteins, peptides, and antibodies, to various payloads such as small molecule drugs, fluorescent dyes, or other macromolecules. These application notes provide detailed protocols for utilizing **Aminoxy-amido-PEG4-propargyl** in dual conjugation strategies, particularly relevant in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications

- **Antibody-Drug Conjugates (ADCs):** Site-specific conjugation of cytotoxic drugs to antibodies. The aminoxy group can react with an aldehyde-functionalized antibody, while the propargyl group can be used to attach an azide-modified payload.
- **PROTACs Synthesis:** Linking a target protein-binding ligand and an E3 ligase-recruiting ligand. One ligand can be attached via oxime ligation and the other via click chemistry.

- **Dual Labeling of Biomolecules:** Orthogonal labeling of proteins or other biomolecules with two different tags (e.g., a fluorescent probe and a biotin tag) for advanced imaging and analytical studies.[\[1\]](#)
- **Surface Immobilization:** Covalently attaching biomolecules to surfaces functionalized with either aldehyde/ketone or azide groups.

Data Presentation

Quantitative data for the two key conjugation reactions are summarized below. These tables provide a reference for expected reaction parameters and efficiencies.

Table 1: Quantitative Data for Oxime Ligation

| Parameter | Value | Conditions | Reference(s) |
|---------------------------|---|--------------------------------|---------------------|
| Reaction pH | 4.0 - 7.0 (Optimal: ~4.5 for uncatalyzed, ~6.5-7.0 with catalyst) | Aqueous buffers | [1] |
| Catalyst | Aniline or its derivatives (e.g., m- phenylenediamine) | 10-100 mM | [2] |
| Reaction Time | 1 - 24 hours | Room temperature | [3] |
| Reactant Concentration | 10 μ M - 10 mM | Dependent on application | [4] |
| Typical Yield | >90% | Optimized conditions | [5] |
| Rate Constant (k) | 10^{-3} - 10^1 $M^{-1}s^{-1}$ (uncatalyzed) up to 10^3 $M^{-1}s^{-1}$ (catalyzed) | pH 7, with aniline catalyst | [4] |

Table 2: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Value | Conditions | Reference(s) |
|------------------------|--|---|--------------|
| Catalyst System | CuSO ₄ with a reducing agent (e.g., Sodium Ascorbate) | Aqueous or mixed aqueous/organic solvents | [6][7] |
| Ligand | THPTA (water-soluble) or TBTA | To stabilize Cu(I) and protect biomolecules | [7][8] |
| Reaction Time | 15 minutes - 4 hours | Room temperature | [6] |
| Reactant Concentration | 10 μ M - 5 mM | Dependent on substrate | [9] |
| Typical Yield | >95% | Optimized conditions | [6][10] |
| Rate Constant (k) | $\sim 10^4 - 10^5 \text{ M}^{-1}\text{s}^{-1}$ | With appropriate ligand | [7] |

Experimental Protocols

Protocol 1: Dual Labeling of a Protein with an Aldehyde Handle and an Azide-Containing Fluorophore

This protocol describes the sequential conjugation of a protein containing a genetically encoded aldehyde group. First, the **Aminoxy-amido-PEG4-propargyl** linker is attached via oxime ligation. Second, an azide-containing fluorescent dye is conjugated to the propargyl group via CuAAC.

Materials:

- Aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)
- Aminoxy-amido-PEG4-propargyl**
- Aniline (catalyst)
- Azide-containing fluorescent dye (e.g., Azide-fluor 488)
- Copper(II) sulfate (CuSO₄)

- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Degassed buffers
- Desalting columns

Procedure:

Step 1: Oxime Ligation

- Prepare a stock solution of **Aminooxy-amido-PEG4-propargyl** in DMSO or water.
- To your aldehyde-tagged protein solution (e.g., at 1 mg/mL), add a 10-50 fold molar excess of **Aminooxy-amido-PEG4-propargyl**.
- Add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution.
- Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
- Remove the excess linker and catalyst using a desalting column, exchanging the buffer to a copper-free buffer (e.g., PBS, pH 7.4).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Prepare the following stock solutions in degassed, deionized water: 100 mM Sodium Ascorbate and 20 mM CuSO₄. Prepare a 100 mM stock of THPTA.
- To the propargyl-modified protein from Step 1, add a 5-10 fold molar excess of the azide-containing fluorescent dye.
- Add THPTA to the reaction mixture to a final concentration of 1 mM.
- Add CuSO₄ to a final concentration of 0.2 mM.
- Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2 mM.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.

- Purify the final dual-labeled protein conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
- Characterize the final product using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.^[1]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an azide-containing cytotoxic payload to an antibody that has been functionalized with aldehyde groups on its glycan moieties, followed by conjugation with the **Aminooxy-amido-PEG4-propargyl** linker.

Materials:

- Monoclonal antibody (mAb) in PBS
- Sodium periodate (NaIO_4)
- **Aminooxy-amido-PEG4-propargyl**
- Aniline
- Azide-functionalized cytotoxic drug
- CuSO_4 , Sodium Ascorbate, THPTA
- Desalting columns

Procedure:

Step 1: Generation of Aldehyde Groups on the Antibody

- Exchange the antibody into a suitable buffer for oxidation (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
- Cool the antibody solution to 4°C.

- Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
- Incubate the reaction on ice for 30 minutes in the dark.
- Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 10 minutes.
- Immediately purify the oxidized antibody using a desalting column, exchanging into a conjugation buffer (e.g., PBS, pH 6.5-7.0).

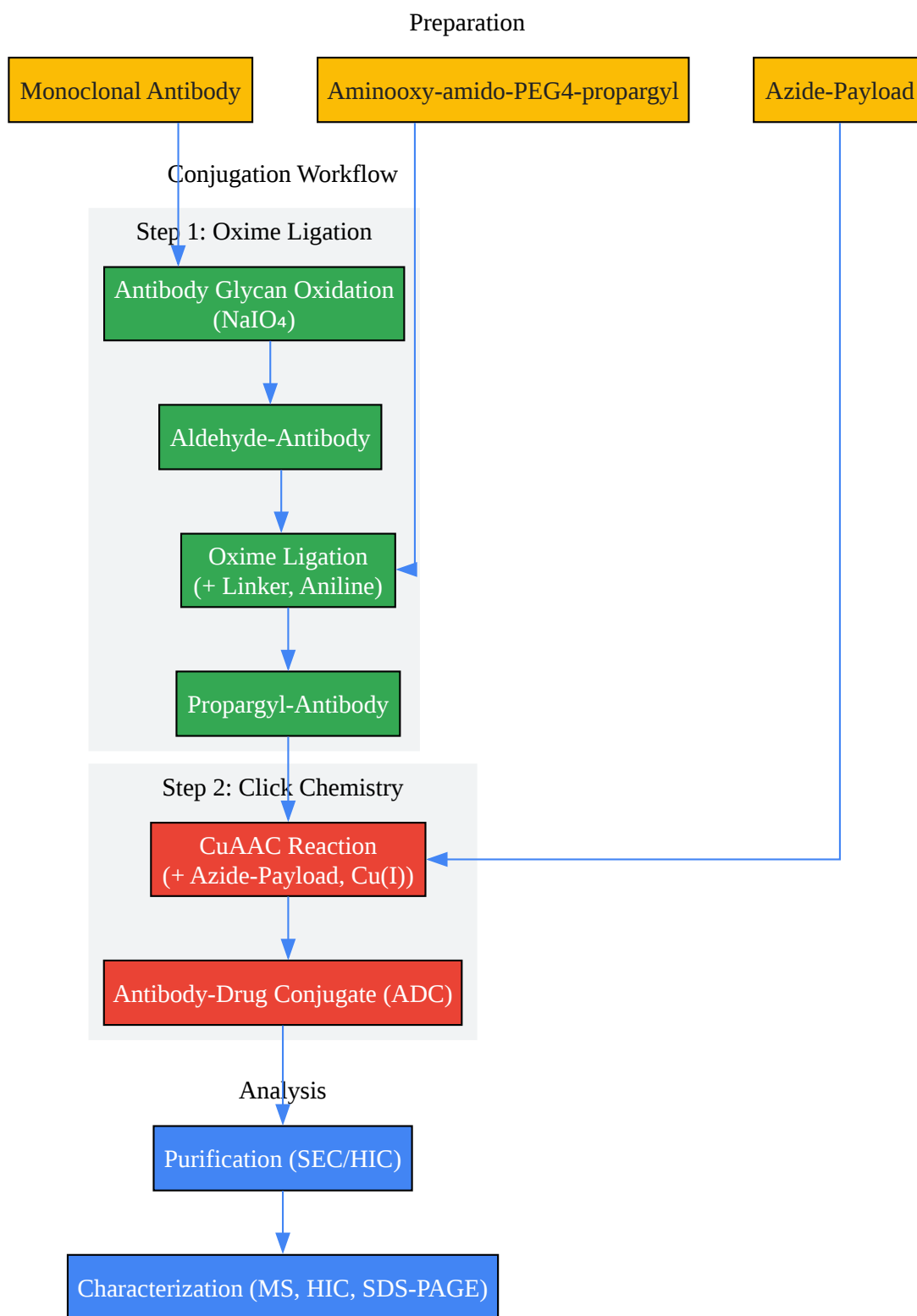
Step 2: Oxime Ligation with **Aminooxy-amido-PEG4-propargyl**

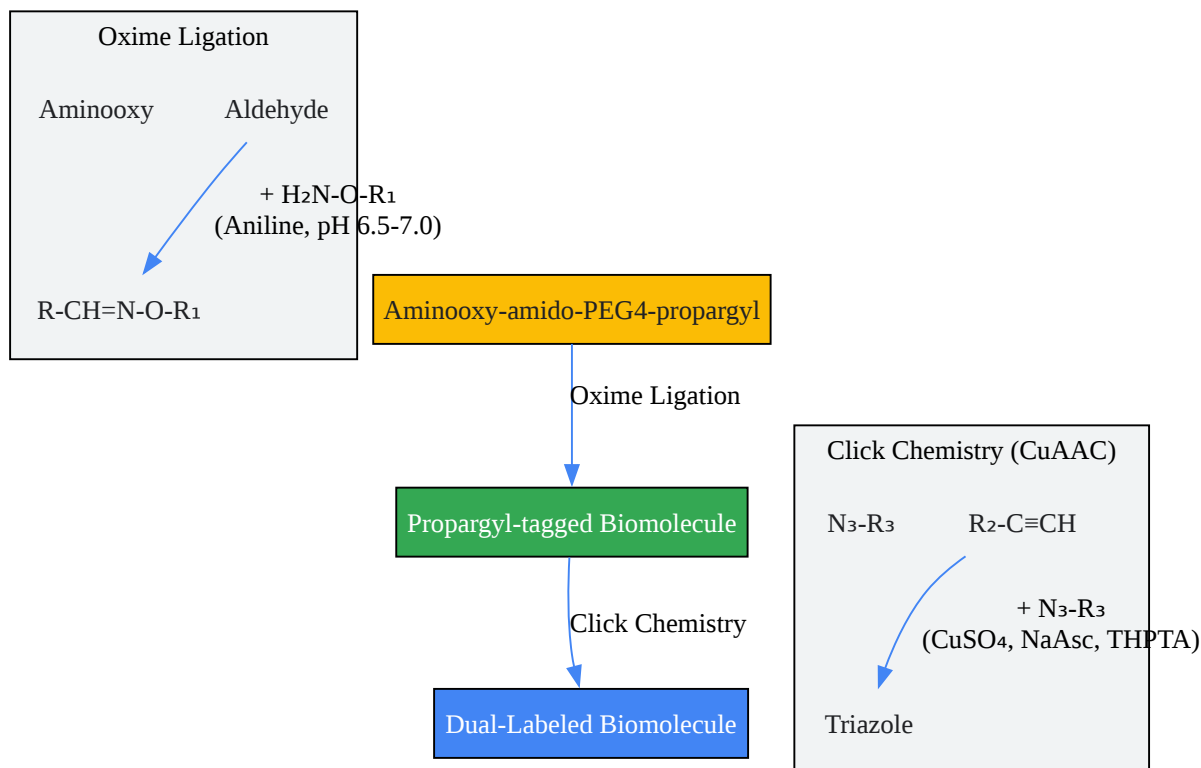
- To the oxidized antibody, add a 20-50 fold molar excess of **Aminooxy-amido-PEG4-propargyl**.
- Add aniline to a final concentration of 10 mM.
- Incubate at room temperature for 4-16 hours.
- Purify the propargyl-functionalized antibody using a desalting column.

Step 3: CuAAC with Azide-Payload

- Follow the CuAAC protocol as described in Protocol 1, Step 2, using the azide-functionalized cytotoxic drug as the azide component.
- Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to separate unconjugated antibody and excess payload.
- Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Mandatory Visualizations





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